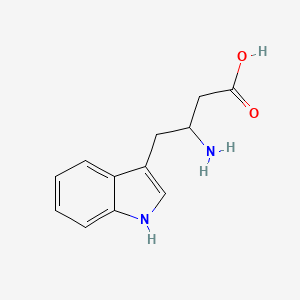

3-amino-4-(1H-indol-3-yl)butanoic Acid

Description

Nomenclature and Stereochemical Considerations

The precise naming and understanding of the three-dimensional structure of 3-amino-4-(1H-indol-3-yl)butanoic acid are fundamental to its study. These aspects are crucial for identifying the compound, interpreting research findings, and synthesizing it for various applications.

Systemic and Common Names

This compound is known by several names, which can vary depending on the context and the specific stereoisomer being discussed. The systematic IUPAC name for the (S)-enantiomer is (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid. sigmaaldrich.comnih.gov A common and widely used name for this enantiomer is L-β-homotryptophan. chemimpex.comsigmaaldrich.comchemspider.com The "L" designation refers to the stereochemical configuration, and "β-homotryptophan" indicates that it is a homolog of tryptophan with an additional methylene (B1212753) group in the backbone. The corresponding (R)-enantiomer is systematically named (R)-3-amino-4-(1H-indol-3-yl)butanoic acid. knownchemical.comsigmaaldrich.combldpharm.com

Interactive Data Table: Nomenclature of this compound

| Stereoisomer | Systematic Name | Common Name |

| (S) | (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid sigmaaldrich.comnih.gov | L-β-homotryptophan chemimpex.comsigmaaldrich.comchemspider.com |

| (R) | (R)-3-amino-4-(1H-indol-3-yl)butanoic acid knownchemical.comsigmaaldrich.combldpharm.com | D-β-homotryptophan |

Significance of Chirality in Biological Contexts

Chirality, or the "handedness" of a molecule, is a critical factor in its biological activity. Like the proteinogenic amino acids, this compound possesses a stereocenter at the alpha-carbon, leading to the existence of two enantiomers: (S) and (R). In biological systems, the specific three-dimensional arrangement of atoms in a molecule determines its ability to interact with enzymes, receptors, and other biomolecules. The (S)-enantiomer, L-β-homotryptophan, is often the more biologically relevant form due to its structural similarity to the naturally occurring L-amino acids. chemimpex.com This stereospecificity is crucial in areas such as peptide synthesis and the development of pharmaceuticals, where the desired biological effect is often dependent on a single enantiomer. chemimpex.com

Classification as a Non-Proteinogenic Amino Acid

This compound is classified as a non-proteinogenic amino acid. This means that it is not one of the standard amino acids that are encoded by the genetic code and incorporated into proteins during translation. jpt.com While over 140 non-proteinogenic amino acids occur naturally and can play important biological roles, this compound is primarily of interest as a synthetic building block. jpt.comchemimpex.com Its status as a non-proteinogenic amino acid makes it a valuable tool in peptide and medicinal chemistry for creating novel structures with potentially unique biological properties.

Structural Relationship to Tryptophan and the Indole (B1671886) Scaffold

The structure of this compound is closely related to that of the proteinogenic amino acid L-tryptophan. chemimpex.com Both molecules feature an indole ring connected to an amino acid backbone. mdpi.comnih.gov The key difference lies in the length of the carbon chain connecting the indole ring to the alpha-carbon of the amino acid. In tryptophan, the indole group is attached to the β-carbon, whereas in this compound, it is attached to the γ-carbon, resulting in an additional methylene group in the backbone. This extension classifies it as a β-homo-amino acid. The shared indole scaffold is a significant feature, as the indole ring is a prominent heterocyclic structure found in many biologically active natural products and synthetic compounds. mdpi.comnih.gov

Contextual Importance in Indole and Amino Acid Chemistry Research

The unique structural features of this compound make it a valuable compound in both indole and amino acid chemistry research. In the field of indole chemistry, it serves as a building block for synthesizing more complex indole-containing molecules. The indole nucleus is a key component of many pharmaceuticals and natural products, and derivatives like this compound provide a scaffold for creating novel compounds with potential therapeutic applications. chemimpex.com In amino acid chemistry, its status as a non-proteinogenic β-homo-amino acid allows researchers to introduce conformational constraints and novel functionalities into peptides. chemimpex.com This can lead to the development of peptidomimetics with enhanced stability and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-amino-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16) |

InChI Key |

DUVVFMLAHWNDJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies for 3 Amino 4 1h Indol 3 Yl Butanoic Acid

De Novo Chemical Synthesis Approaches

De novo synthesis of 3-amino-4-(1H-indol-3-yl)butanoic acid involves the construction of the molecule from simpler, readily available starting materials. These methods offer flexibility in introducing various substituents and controlling stereochemistry.

The construction of the 4-(1H-indol-3-yl)butanoic acid backbone is a critical first step in many synthetic routes. One common strategy involves the extension of an indole-3-acetic acid or indole-3-acetaldehyde derivative.

A plausible multi-step pathway can commence with the Knoevenagel condensation of indole-3-acetaldehyde with a malonic acid derivative, such as diethyl malonate, in the presence of a base like piperidine or an amine-based catalyst. The resulting α,β-unsaturated diester can then be subjected to reduction of the double bond, typically through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Subsequent hydrolysis of the diester followed by decarboxylation yields the desired butanoic acid backbone attached to the indole (B1671886) ring.

Another approach involves the Friedel-Crafts acylation of indole with succinic anhydride in the presence of a Lewis acid catalyst, which can be followed by a reduction of the resulting keto acid, for instance, through a Clemmensen or Wolff-Kishner reduction, to afford 4-(1H-indol-3-yl)butanoic acid. hilarispublisher.com

The introduction of the amino group at the 3-position can be achieved at a later stage, for instance, through α-bromination of the butanoic acid derivative followed by nucleophilic substitution with an azide source and subsequent reduction.

Table 1: Key Reactions in Butanoic Acid Backbone Synthesis

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Knoevenagel Condensation | Indole-3-acetaldehyde, Diethyl malonate, Piperidine, Ethanol, Reflux | Diethyl 2-(1H-indol-3-ylmethylene)malonate |

| 2 | Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, RT, atmospheric pressure | Diethyl 2-(1H-indol-3-ylmethyl)malonate |

| 3 | Hydrolysis & Decarboxylation | 1. NaOH, H₂O/EtOH, Reflux; 2. HCl (aq), Heat | 4-(1H-indol-3-yl)butanoic acid |

Achieving enantiomeric control is crucial for producing biologically active single enantiomers of this compound. Several stereoselective strategies can be employed, primarily focusing on the asymmetric introduction of the amino group.

One of the most effective methods is the asymmetric hydrogenation of enamines or β-(acylamino)acrylates . hilarispublisher.comnih.govnih.gov This involves the synthesis of an unsaturated precursor, such as ethyl 3-amino-4-(1H-indol-3-yl)but-2-enoate, which can be prepared by condensing an appropriate indole-containing carbonyl compound with an N-acylglycine ester. The subsequent hydrogenation using a chiral rhodium or ruthenium catalyst, complexed with chiral phosphine ligands like TangPhos, results in the formation of the chiral β-amino acid derivative with high enantioselectivity. nih.gov

Another approach utilizes chiral auxiliaries . An achiral enoate derived from indole-3-acetaldehyde can be reacted with a chiral amine via conjugate addition. The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed to yield the enantiomerically enriched β-amino acid.

Enzymatic resolutions can also be employed to separate enantiomers from a racemic mixture of this compound or its ester derivative. Lipases are commonly used for the stereoselective hydrolysis of the ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed acid.

Table 2: Comparison of Stereoselective Synthesis Methods

| Method | Key Feature | Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Direct formation of chiral center | Rh-TangPhos, Ru-BINAP | >95% nih.gov |

| Chiral Auxiliary | Diastereoselective conjugate addition | Evans auxiliary, (S)-1-phenylethylamine | >90% diastereomeric excess |

| Enzymatic Resolution | Kinetic resolution of racemates | Lipase (e.g., Candida antarctica lipase B) | >99% |

Indole-3-acetaldehyde: A versatile precursor for building the C4 side chain through condensation reactions. wikipedia.org

Indole-3-propionic acid: Can be functionalized at the β-position to introduce the amino group.

β-Keto esters with an indole moiety: These can be converted to β-enamino esters, which are key intermediates for asymmetric hydrogenation.

α-Halo esters: Used in the Reformatsky reaction with indole-containing imines to form β-amino esters. wikipedia.orgbeilstein-journals.org

A key intermediate in many syntheses is the corresponding β-keto ester, 4-(1H-indol-3-yl)-3-oxobutanoate. This can be synthesized and then converted to an enamine or an oxime, which upon reduction yields the target β-amino acid.

Catalysis plays a pivotal role in achieving efficient and selective synthesis. As mentioned, rhodium- and ruthenium-based catalysts are instrumental in asymmetric hydrogenation. nih.govnih.govuva.nlresearchgate.net Optimization of reaction conditions such as hydrogen pressure, temperature, solvent, and catalyst loading is crucial for achieving high enantioselectivity and yield.

Copper-catalyzed reactions , such as the conjugate addition of amines to α,β-unsaturated esters, offer another catalytic route. nih.gov The use of chiral ligands with copper can induce enantioselectivity in the formation of the C-N bond.

The Reformatsky reaction , which utilizes zinc to generate an organozinc reagent from an α-halo ester, can be applied to imines derived from indole-3-acetaldehyde to form β-amino esters. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org Catalytic versions of this reaction are also being developed.

Optimization of reaction conditions often involves screening of solvents, bases (if required), temperatures, and reaction times to maximize yield and minimize side reactions.

Strategies for Functional Group Protection and Deprotection in Amino Acid Synthesis

Due to the presence of three reactive functional groups (amino, carboxylic acid, and the indole N-H), a robust protecting group strategy is essential for the successful synthesis of this compound. researchgate.net

Amino Group Protection: The amino group is typically protected as a carbamate. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA), while the Cbz group is typically removed by catalytic hydrogenolysis.

Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions involving other parts of the molecule. These esters can be hydrolyzed under basic (e.g., NaOH) or acidic conditions. A tert-butyl ester can also be used, which is removable under acidic conditions, offering orthogonality with base-labile protecting groups.

Indole N-H Protection: The indole nitrogen is weakly acidic and can be nucleophilic, potentially leading to side reactions. Common protecting groups for the indole nitrogen include benzenesulfonyl (Bs), tosyl (Ts), or Boc groups. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

The selection of protecting groups should follow the principle of orthogonality, meaning that each protecting group can be removed selectively without affecting the others.

Table 3: Common Protecting Groups and Their Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | TFA, HCl in dioxane |

| Amino | Benzyloxycarbonyl | Cbz | H₂, Pd/C |

| Carboxylic Acid | Methyl/Ethyl Ester | -Me, -Et | NaOH or LiOH, then H⁺ |

| Carboxylic Acid | tert-Butyl Ester | -tBu | TFA, HCl |

| Indole N-H | Benzenesulfonyl | Bs | NaOH, Mg/MeOH |

| Indole N-H | tert-Butyloxycarbonyl | Boc | TFA, Heat |

Methodologies for the Introduction and Modification of the Indole Moiety

In most synthetic strategies for this compound, the indole moiety is incorporated from the start using an indole-based precursor. However, methods for the late-stage functionalization of the indole ring can be valuable for creating derivatives of the target compound.

Direct electrophilic substitution on the indole ring typically occurs at the C3 position. Since the butanoic acid chain already occupies this position, further functionalization of the indole nucleus would target other positions. For instance, halogenation (e.g., with N-bromosuccinimide) can introduce a bromine atom at the C2, C5, or C6 positions, depending on the reaction conditions and the protecting group on the indole nitrogen. This halogen can then be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Nitration of the indole ring can also be achieved, typically yielding substitution at the C5 position, which can then be reduced to an amino group, allowing for further derivatization.

Biosynthesis and Metabolic Interconnections of Indole Containing Amino Acids

Theoretical Considerations of Biosynthetic Pathways for Beta-Amino Acids

The biosynthesis of β-amino acids, while less common than their α-amino acid counterparts, proceeds through several established enzymatic routes. These pathways provide a theoretical framework for understanding the potential formation of 3-amino-4-(1H-indol-3-yl)butanoic acid.

One primary mechanism for β-amino acid synthesis is the action of aminomutases . These enzymes catalyze the intramolecular transfer of an amino group from the α-carbon to the β-carbon of an α-amino acid. nih.govacs.org For instance, phenylalanine aminomutase (PAM) converts (2S)-α-phenylalanine to (3R)-β-phenylalanine. nih.govacs.org A similar enzymatic transformation acting on a tryptophan-derived precursor could theoretically yield an indole-containing β-amino acid.

Another significant route is the decarboxylation of α-amino acid dicarboxylic acids . A well-documented example is the conversion of L-aspartate to β-alanine, a reaction catalyzed by L-aspartate-α-decarboxylase. nih.govnih.govresearchgate.net This process involves the removal of the α-carboxyl group, resulting in a β-amino acid.

Transamination reactions , catalyzed by transaminases, also play a role in β-amino acid synthesis. These enzymes can transfer an amino group to a β-keto acid, thereby forming a β-amino acid. researchgate.netyoutube.com The availability of a suitable β-keto acid precursor is a prerequisite for this pathway.

The following table summarizes the key theoretical biosynthetic routes to β-amino acids:

| Biosynthetic Pathway | Enzyme Class | General Reaction | Example |

| Amino Group Migration | Aminomutase | α-Amino acid → β-Amino acid | Phenylalanine → β-Phenylalanine nih.govacs.org |

| Decarboxylation | Decarboxylase | α-Amino dicarboxylic acid → β-Amino acid + CO2 | L-Aspartate → β-Alanine nih.govnih.gov |

| Transamination | Transaminase | β-Keto acid + Amino donor → β-Amino acid + Keto acid | - |

Potential Linkages to Tryptophan Metabolism and Indole (B1671886) Production Pathways

The structural similarity between this compound and tryptophan strongly suggests that its biosynthesis is linked to tryptophan metabolism. Tryptophan serves as a crucial precursor for a vast array of indole-containing compounds, including indole alkaloids, through various metabolic pathways. nih.gov

A key intersection point is the indole-3-pyruvic acid (IPA) pathway . In many microorganisms, including the fungus Aspergillus fumigatus, tryptophan can be converted to IPA by the action of an aromatic aminotransferase . frontiersin.orgnih.govplos.orgnih.gov Aspergillus fumigatus possesses orthologs of the Aro8 and Aro9 aminotransferases found in Saccharomyces cerevisiae, which are known to catalyze this transamination. frontiersin.org

From IPA, several metabolic fates are possible. While it is a precursor for indole-3-acetic acid (IAA) in many organisms, it could also serve as a branching point for the synthesis of other indole derivatives. nih.govplos.orgnih.gov A hypothetical pathway for the formation of this compound could involve the elongation of the pyruvate (B1213749) side chain of IPA, followed by subsequent enzymatic modifications.

Another potential connection lies in the broader context of indole alkaloid biosynthesis . Fungi, including Aspergillus fumigatus, are known producers of a diverse range of indole alkaloids derived from tryptophan. nih.govnih.govresearchgate.netkegg.jpkegg.jp The enzymatic machinery involved in these pathways, which includes prenyltransferases, oxidoreductases, and tailoring enzymes, could potentially act on tryptophan or its metabolites to produce the butanoic acid side chain. nih.govresearchgate.net

The following table illustrates the initial steps of tryptophan catabolism that could lead to the formation of indole-containing butanoic acid derivatives:

| Metabolic Pathway | Key Precursor | Key Enzyme(s) | Potential Intermediate |

| Indole-3-Pyruvic Acid Pathway | L-Tryptophan | Aromatic Aminotransferase | Indole-3-pyruvic acid frontiersin.orgnih.gov |

| Indole Alkaloid Biosynthesis | L-Tryptophan | Various (e.g., Prenyltransferases) | Modified Indole Intermediates nih.govresearchgate.net |

Enzymatic Transformations and Biocatalytic Approaches

The specific enzymatic transformations required to synthesize this compound from a tryptophan-derived precursor can be inferred from known biocatalytic reactions.

A plausible biosynthetic route could start with indole-3-pyruvic acid (IPA) . The subsequent steps might involve:

Chain Extension: An enzymatic reaction, possibly involving a condensation with a two-carbon unit, could extend the pyruvate side chain of IPA to a four-carbon keto acid.

Transamination: A transaminase could then introduce an amino group at the β-position of the newly formed keto acid, yielding this compound. Transaminases with activity towards β-keto acids are known to exist.

Alternatively, a pathway involving an aminomutase could be envisioned. If tryptophan were to undergo a chain elongation first, a subsequent intramolecular amino group migration catalyzed by a tryptophan-specific aminomutase could form the β-amino acid structure. Phenylalanine aminomutase (PAM), for example, catalyzes the reversible addition of ammonia (B1221849) to cinnamic acid derivatives, demonstrating the potential for aminomutases to work on unsaturated precursors. acs.orgnih.gov

The following table outlines a hypothetical enzymatic sequence for the formation of this compound:

| Hypothetical Step | Substrate | Enzyme Class | Product |

| 1 | L-Tryptophan | Aromatic Aminotransferase | Indole-3-pyruvic acid |

| 2 | Indole-3-pyruvic acid | Condensing Enzyme | 3-Keto-4-(1H-indol-3-yl)butanoic acid |

| 3 | 3-Keto-4-(1H-indol-3-yl)butanoic acid | Transaminase | This compound |

Reported Occurrences in Biological Systems

The presence of this compound has been reported in the fungus Aspergillus fumigatus . This opportunistic human pathogen is known for its complex metabolism and its ability to produce a wide array of secondary metabolites, including numerous indole alkaloids. nih.govfrontiersin.orgnih.govnih.govnih.gov The identification of this compound in A. fumigatus provides a crucial piece of evidence linking its existence to a biological source and strongly suggests the presence of the necessary biosynthetic machinery within this organism. frontiersin.org The metabolic pathways of tryptophan in A. fumigatus are diverse and can lead to the production of various indole derivatives, some of which play a role in the fungus's interaction with its host. frontiersin.orgnih.govnih.gov

The following table lists the biological source where this compound has been reported:

| Organism | Phylum | Significance |

| Aspergillus fumigatus | Ascomycota | Opportunistic human pathogen, producer of diverse secondary metabolites. nih.govfrontiersin.orgnih.gov |

Derivatives and Analogs of 3 Amino 4 1h Indol 3 Yl Butanoic Acid: Synthesis and Chemical Modifications

Strategies for Functionalization of the Amino and Carboxylic Acid Moieties

The presence of both an amino and a carboxylic acid group makes 3-amino-4-(1H-indol-3-yl)butanoic acid an amino acid analog, allowing for the application of standard peptide synthesis methodologies. Functionalization strategies typically involve the protection of one group while the other is chemically transformed.

Amine Functionalization: The primary amino group is a key site for acylation, alkylation, and sulfonylation. To achieve selective modification, the amine is often protected with standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protected amino acid can then be coupled with other molecules.

Carboxylic Acid Functionalization: The carboxylic acid moiety is readily converted into esters, amides, or acid halides. Activation of the carboxyl group is a common strategy to facilitate amide bond formation. This can be achieved using coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIPC). For instance, the related compound, Indole-3-butyric acid (IBA), can be converted to its corresponding amide, 4-(1H-indol-3-yl)butanamide, by first activating the carboxylic acid with CDI and then reacting it with ammonia (B1221849). chemicalbook.com This highlights a viable pathway for modifying the carboxyl group of the title compound.

A general scheme for amide synthesis is presented below:

Step 1 (Activation): The carboxylic acid is reacted with a coupling agent (e.g., CDI) in a suitable solvent like tetrahydrofuran (B95107) (THF).

Step 2 (Amination): An amine is added to the activated intermediate to form the final amide product.

These fundamental reactions enable the linkage of the core structure to a variety of other chemical entities, including other amino acids, peptides, or functionalized small molecules.

Chemical Modifications on the Butanoic Acid Side Chain

Introduction of Unsaturation: The butanoic acid chain could be modified to include double or triple bonds, creating a more rigid structure. The use of building blocks like 3-butynoic acid in organic synthesis points to the feasibility of incorporating alkynyl groups. ambeed.com

Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. Analogs such as 4,4,4-trifluoro-3-(indole-3-)butyric acid have been synthesized, suggesting that fluorination of the butanoic acid side chain is a viable strategy for creating novel analogs. usda.gov

Formation of Ionic Liquids: The carboxylic acid group of the related Indole-3-butyric acid has been used to form the anionic component of ionic liquids, paired with cations like alkylated choline (B1196258). researchgate.net This strategy transforms the parent molecule into a new material with different solubility and physical properties.

| Modification Type | Example Strategy/Reagent | Potential Outcome | Reference |

|---|---|---|---|

| Amidation | 1,1'-Carbonyldiimidazole (CDI) followed by an amine | Conversion of carboxylic acid to a primary, secondary, or tertiary amide | chemicalbook.com |

| Unsaturation | Synthesis using unsaturated building blocks (e.g., containing alkyne groups) | Increased structural rigidity | ambeed.com |

| Fluorination | Use of fluorinated precursors or specific fluorinating agents | Altered electronic properties and metabolic stability | usda.gov |

| Ionic Liquid Formation | Reaction with a suitable cation source (e.g., choline derivative) | Creation of novel salt forms with different physical properties | researchgate.net |

Substitutions and Derivatizations of the Indole (B1671886) Nucleus

The indole nucleus is a rich platform for chemical modification, allowing for substitutions at the nitrogen atom (N-1) and various carbon atoms (C-2, C-4, C-5, C-6, C-7) of the bicyclic system. These modifications are critical for exploring structure-activity relationships (SAR).

N-1 Position: The indole nitrogen can be alkylated or acylated. For example, N-1 methyl substituted indole derivatives have been prepared through methylation reactions. sci-hub.se

C-2 and C-3 Positions: While the parent compound is substituted at the C-3 position, further modifications at C-2 are possible. In related indole-2-carboxylic acids, the C-3 position has been modified via Buchwald-Hartwig reaction, catalyzed by palladium acetate, to introduce substituted anilines. nih.gov

Benzene (B151609) Ring Positions (C-4 to C-7): The benzene portion of the indole ring can be functionalized with a variety of substituents.

Halogenation: Bromo-substituted indoles are common starting materials for further functionalization. For instance, 6-bromoindole-2-carboxylic acid has been used as a precursor to introduce halogenated phenyl groups at the C-6 position. mdpi.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to introduce aryl, amino, or other groups onto the indole scaffold. For example, 3-chloro-4-fluoroaniline (B193440) has been coupled to a bromo-indole intermediate. sci-hub.se

Other Substituents: A range of functional groups, including acetamido and hydroxymethyl groups, have been introduced at various positions on the indole ring to create diverse analogs. sci-hub.senih.gov

| Position | Modification | Synthetic Method/Reaction | Reference |

|---|---|---|---|

| N-1 | Methylation | Treatment with a methylating agent | sci-hub.se |

| C-3 | Introduction of substituted anilines | Buchwald-Hartwig cross-coupling | nih.gov |

| C-6 | Introduction of acetamido group | Reduction of a nitro group followed by acylation | nih.gov |

| C-6 | Introduction of halogenated phenyl groups | Suzuki or other cross-coupling reactions on a bromo-indole precursor | mdpi.com |

| C-7 | Introduction of acetamido group | Reduction of a 7-nitro-substituted intermediate and subsequent acylation | sci-hub.se |

Synthesis of Peptidomimetic and Conjugate Structures

As a γ-amino acid, this compound is a valuable building block for the synthesis of peptidomimetics. Its incorporation into a peptide backbone introduces a different spacing and conformational profile compared to natural α-amino acids. This can lead to structures with enhanced stability against enzymatic degradation and unique secondary structures.

The synthesis involves standard solid-phase or solution-phase peptide coupling techniques. The amino group of the title compound can be coupled to the carboxylic acid of a resin-bound peptide, or its activated carboxylic acid can be reacted with the N-terminus of a peptide chain.

Furthermore, amino acid conjugates of related indole-alkanoic acids, such as Indole-3-acetic acid (IAA), are well-documented. nih.gov These conjugates are typically formed via amide linkages between the indole derivative's carboxylic acid and the amino group of an amino acid. Synthesis methods include using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent or activating the carboxylic acid group via mixed anhydrides or active esters. nih.gov These established methods are directly applicable to synthesizing conjugates of this compound.

Exploration of Organometallic Derivatives (e.g., Organotin(IV), Organosilicon(IV))

The carboxylic acid moiety of this compound is an excellent ligand for coordinating with metal ions, leading to the formation of organometallic complexes. The study of such derivatives, particularly with organotin(IV), has been an active area of research due to their potential biological activities. nih.gov

Organotin(IV) Derivatives: The reaction of an indole-alkanoic acid with di- or tri-organotin(IV) halides (R₂SnX₂ or R₃SnX) typically yields complexes with the general formulae R₂SnL₂ or R₃SnL, where L is the deprotonated carboxylate ligand. The coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging) is a key structural feature investigated by techniques like FT-IR and NMR spectroscopy. For example, in many organotin(IV) carboxylates, the difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO group in the IR spectrum helps to elucidate the coordination mode. These compounds have shown a range of cytotoxic effects, with the biological activity often dependent on the number and nature of the organic groups attached to the tin atom. nih.govnih.gov

While organotin(IV) derivatives of carboxylates are widely studied, the exploration of corresponding organosilicon(IV) derivatives of this compound is less documented in the available scientific literature.

Design Principles for Novel Analog Structures

The design of new analogs of this compound is guided by several key principles aimed at optimizing their chemical and biological properties.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the different parts of the molecule (indole ring, side chain, amino/carboxyl groups) and subsequent evaluation of the analogs' properties allows for the development of SAR models. These models are crucial for identifying which structural features are essential for a desired outcome. For example, SAR studies on indole-2-carboxylic acid derivatives revealed that introducing a 6-acetamido group led to potent dual inhibitors of specific enzymes. nih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a carboxylic acid with a tetrazole or introducing fluorine atoms to block metabolic oxidation are common strategies.

Conformational Constraint: The flexibility of the butanoic acid side chain can be reduced by introducing double bonds, cyclization, or bulky substituents. This conformational locking can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Computational Modeling: Molecular docking and molecular dynamics simulations are powerful tools used to predict the binding modes of designed analogs within a target's active site. sci-hub.senih.gov This allows for the rational design of compounds with improved interactions, such as enhanced hydrogen bonding or π-stacking, before their chemical synthesis is undertaken. For example, the indole nucleus of some inhibitors has been observed to chelate with Mg²⁺ ions in an enzyme's active site, a feature that can be optimized through rational design. nih.gov

By employing these principles, chemists can navigate the vast chemical space around the this compound scaffold to develop novel and functional chemical entities.

Biological Activities and Molecular Mechanisms of Action of 3 Amino 4 1h Indol 3 Yl Butanoic Acid

General Biological Significance of Indole-Containing Amino Acids

Indole-containing amino acids, with tryptophan as the archetypal example, are of fundamental importance in biological systems. Tryptophan is one of the twenty standard amino acids incorporated into proteins during translation and is the only one featuring an indole (B1671886) ring. nih.gov This bicyclic aromatic heterocycle, composed of a fused benzene (B151609) and pyrrole (B145914) ring, confers unique hydrophobic properties that influence protein structure and interactions. nih.gov The indole ring can participate in van der Waals forces and the indole-N can act as a hydrogen bond donor, playing a crucial role in protein binding and molecular recognition. nih.gov

Beyond their role in protein architecture, the biotransformation of indole-containing amino acids gives rise to a plethora of bioactive molecules with diverse physiological functions. nih.govgenome.jp These metabolic pathways are critical for maintaining homeostasis. In humans, tryptophan metabolism is primarily divided into three main routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is largely dependent on the gut microbiota. genome.jp These pathways generate essential compounds such as the neurotransmitter serotonin, the hormone melatonin, and the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov

The significance of indole-containing compounds extends to other organisms as well. In plants, for instance, the tryptophan-derived indole-3-acetic acid (IAA) is a crucial auxin, a class of plant hormones that regulate growth and development. wikipedia.orgnih.gov Bacteria also produce and respond to indole and its derivatives as signaling molecules that regulate processes like biofilm formation and virulence. nih.gov The versatility of the indole scaffold allows it to be a key component in a wide range of natural and synthetic molecules with significant physiological activity. nih.gov

Postulated Neuroactive Properties and Influence on Neurotransmitter Synthesis and Regulation Pathways

Given its structural similarity to tryptophan, 3-amino-4-(1H-indol-3-yl)butanoic acid is postulated to possess neuroactive properties. Tryptophan is the sole precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). nih.govyoutube.com This conversion occurs via a two-step process involving tryptophan hydroxylase and aromatic L-amino acid decarboxylase. Serotonin plays a critical role in regulating mood, sleep, appetite, and cognitive functions. youtube.com Consequently, any compound that can influence the availability of tryptophan or interact with its metabolic enzymes could potentially modulate serotonin levels.

Furthermore, the structure of this compound incorporates a γ-aminobutyric acid (GABA) backbone, with the amino group at the gamma position relative to the carboxylic acid. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are known to have therapeutic applications in neurological disorders by restoring the balance between neuronal excitation and inhibition. nih.govdrugs.com The combination of an indole moiety and a GABA-like structure in this compound suggests a potential for dual activity, possibly interacting with both serotonergic and GABAergic systems.

The metabolism of tryptophan is intricately linked to the nervous system. The kynurenine pathway, which accounts for the majority of tryptophan degradation, produces several neuroactive metabolites, including kynurenic acid and quinolinic acid. nih.govyoutube.com These metabolites can act on various receptors in the brain, influencing neuronal activity. While direct evidence for the metabolism of this compound is lacking, its structural relationship to tryptophan suggests it could potentially influence these neuroactive pathways.

Investigations into Interactions with Enzymes and Receptors (In Vitro Studies)

The biological activity of a molecule is fundamentally determined by its interactions with cellular macromolecules, primarily enzymes and receptors. For this compound, its potential interactions can be inferred from studies on related indole-containing compounds.

Exploration of Enzyme Modulation Potential in Related Indole-Amino Acid Research

Research on indole derivatives has revealed their capacity to modulate the activity of various enzymes. For example, indole itself is a potent inhibitor of tryptophanase, an enzyme found in bacteria that breaks down tryptophan. nih.govnih.gov However, this inhibition is complex; while indole inhibits pyruvate (B1213749) formation, it can also increase the affinity of tryptophanase for certain inhibitory amino acids. nih.govnih.gov This suggests that indole and its derivatives can act as allosteric modulators, binding to a site other than the active site to influence enzyme function.

In the context of tryptophan metabolism, the enzyme indoleamine 2,3-dioxygenase (IDO) is a key regulator of the kynurenine pathway and a target for therapeutic intervention. nih.gov Indole-based compounds have been investigated as inhibitors of IDO. Similarly, tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan, is another potential target for indole-containing molecules. mdpi.com

The structural similarity of this compound to both tryptophan and GABA suggests it could potentially interact with enzymes involved in their respective metabolic pathways. For instance, it might act as a competitive or non-competitive inhibitor of enzymes that utilize tryptophan as a substrate. youtube.com

Table 1: Examples of Enzyme Modulation by Indole-Containing Compounds

| Enzyme | Modulating Compound(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Tryptophanase | Indole, Skatole, Toluene | Inhibition of pyruvate formation; Increased affinity for certain amino acids | nih.govnih.gov |

| Monoamine Oxidase | 3-(2-Aminobutyl)indole derivatives | Inhibition | acs.org |

| Lanosterol 14-alpha demethylase | Indole-3-carboxylic acid conjugates | Inhibition | nih.gov |

Ligand-Target Recognition and Binding Hypotheses

The interaction between a ligand (a molecule that binds to another larger molecule) and its target protein is a highly specific process governed by molecular forces such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov The indole ring, being an electron-rich aromatic system, has distinctive binding properties and can engage in complementary interactions with binding pockets of receptors. mdpi.com

Indole derivatives have been shown to bind to a variety of receptors. For example, due to their structural similarity to serotonin, many tryptamines can interact with serotonin (5-HT) receptors. researchgate.net Furthermore, indole-based compounds have been developed as antagonists for the angiotensin II receptor, demonstrating their versatility as receptor ligands. nih.gov

Given that this compound is an analogue of GABA, it is hypothesized to interact with GABA receptors. nih.gov GABA exerts its effects through ionotropic (GABAA) and metabotropic (GABAB) receptors. nih.gov Ligands for these receptors are crucial in the treatment of various neurological and psychiatric disorders. The binding of a ligand to a receptor typically induces a conformational change in the protein, which in turn initiates a cellular response. nih.gov The specific binding affinity of this compound to these receptors would determine its potential pharmacological effects.

Table 2: Examples of Ligand-Receptor Interactions for Indole-Based Compounds

| Receptor | Ligand Class | Potential Interaction Type | Reference(s) |

|---|---|---|---|

| Serotonin (5-HT) Receptors | Tryptamines | Agonist/Antagonist | researchgate.net |

| Angiotensin II Receptor (AT1) | Indole-3-carboxylic acid derivatives | Antagonist | nih.gov |

| Cannabinoid Receptor 1 (CB1) | Indole-3-heterocycles | Agonist | researchgate.net |

Role in Biochemical Signaling Pathways (Theoretical and Experimental Investigations)

Biochemical signaling pathways are complex networks of molecular interactions that govern cellular processes. Indole-containing compounds are integral to several of these pathways. Tryptophan metabolism, for example, is not just a series of catabolic reactions but a highly regulated signaling hub. nih.govnih.gov The metabolites produced, such as kynurenine and serotonin, act as signaling molecules that can modulate immune responses, neuronal function, and gut homeostasis. nih.govyoutube.com

One of the key signaling pathways influenced by indole derivatives is mediated by the aryl hydrocarbon receptor (AHR). nih.gov Indole and its metabolites can act as ligands for AHR, which upon activation, translocates to the nucleus and regulates the expression of target genes involved in inflammation and immunity. rsc.org Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to exert protective effects through the activation of receptors like AHR. rsc.org

Contextual Studies on Related Amino Acid Metabolism in Biological Systems

The metabolism of this compound can be contextualized by examining the well-established metabolic fates of related amino acids, particularly tryptophan. Tryptophan metabolism is a central junction for various physiological processes. nih.gov

The major route for tryptophan catabolism in mammals is the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govyoutube.com This pathway not only degrades tryptophan but also generates a range of bioactive molecules, including kynurenine, kynurenic acid, and quinolinic acid, which have been implicated in immune regulation and neurotoxicity. nih.govyoutube.com

In the gut, microbial metabolism of tryptophan leads to the production of various indole derivatives, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govnih.gov These metabolites can have local effects on the gut environment and can also be absorbed into the systemic circulation to exert effects on distant organs. nih.gov For example, IPA has been shown to have antioxidant and anti-inflammatory properties. nih.gov

The structural analogue, 3-amino-4-phenylbutanoic acid, provides further context. While the metabolic fate of this specific compound is not extensively detailed in the provided search results, the study of such analogues helps in predicting potential metabolic transformations. nih.govnih.gov Given the presence of the butanoic acid side chain, it is plausible that this compound could undergo modifications similar to those of other amino acids, such as transamination, decarboxylation, or conjugation.

Table 3: Major Tryptophan Metabolic Pathways and Key Metabolites

| Pathway | Key Enzymes | Key Metabolites | Biological Significance | Reference(s) |

|---|---|---|---|---|

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Kynurenic acid, Quinolinic acid, NAD+ | Immune modulation, Neuroactivity, Energy metabolism | nih.govnih.govyoutube.com |

| Serotonin Pathway | Tryptophan hydroxylase, Aromatic L-amino acid decarboxylase | Serotonin, Melatonin | Neurotransmission, Circadian rhythm regulation | nih.govnih.govyoutube.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 4 1h Indol 3 Yl Butanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 3-amino-4-(1H-indol-3-yl)butanoic acid. It provides a highly accurate mass measurement of the parent ion, allowing for the unequivocal determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₄N₂O₂. wikipedia.orgsigmaaldrich.comnih.govchemspider.comchemspider.com This corresponds to a theoretical exact mass of 218.1055 atomic mass units (amu). nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would confirm this mass with high precision (typically within 5 ppm), distinguishing it from other isobaric compounds.

In addition to molecular confirmation, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pattern, which offers structural insights. Common fragmentation pathways for this molecule under collision-induced dissociation (CID) would include:

Loss of H₂O (18 Da): Dehydration from the carboxylic acid group.

Loss of CO₂ (44 Da): Decarboxylation from the carboxylic acid moiety.

Loss of the carboxyl group (COOH, 45 Da): A common fragmentation for carboxylic acids.

Cleavage of the side chain: Fragmentation at the Cα-Cβ bond or Cβ-Cγ bond, leading to characteristic ions corresponding to the indolemethyl moiety (m/z ~130) and the amino acid portion.

Analysis of these fragmentation patterns provides a roadmap of the molecule's structure, confirming the connectivity between the indole (B1671886) ring and the aminobutanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) experiments provides a complete picture of the atomic framework.

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The aromatic region (typically δ 7.0-7.8 ppm) shows characteristic signals for the five protons on the indole ring. The proton at the C2 position of the indole ring often appears as a singlet around δ 7.2 ppm. The aliphatic region contains signals for the protons on the butanoic acid chain, including the methine proton at the chiral center (C3) and the methylene (B1212753) protons at C2 and C4.

| Technique | Structural Unit | Expected Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | Indole Ring Protons | ~7.0 - 7.8 | Confirms the substituted indole scaffold. |

| Aliphatic CH, CH₂ Protons | ~2.5 - 4.0 | Reveals the structure of the aminobutanoic acid side chain. | |

| Amine (NH₂) & Carboxyl (OH) Protons | Variable, broad | Confirms presence of exchangeable protons. | |

| ¹³C NMR | Carboxyl Carbon (C=O) | > 170 | Confirms the carboxylic acid functional group. |

| Indole Ring Carbons | ~110 - 140 | Provides the carbon fingerprint of the indole ring. | |

| Aliphatic Carbons | ~30 - 60 | Confirms the carbon backbone of the side chain. | |

| HMBC | H4 to C3 (Indole) | - | Confirms the point of attachment of the side chain to the indole ring. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would display a unique pattern of absorption bands confirming its key structural features. libretexts.orgvscht.czutahtech.edu

The spectrum is characterized by several key absorption regions:

O-H Stretch: A very broad band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid. libretexts.orgdocbrown.info

N-H Stretch: A moderate absorption around 3200-3400 cm⁻¹ corresponding to the primary amine (NH₂) group. The indole N-H stretch also appears in this region.

C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds of the indole ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the side chain. vscht.cz

C=O Stretch: A strong, sharp absorption band typically between 1700-1760 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid. libretexts.org

N-H Bend: A bending vibration for the primary amine typically appears around 1550-1650 cm⁻¹.

C=C Stretch: Absorptions for the carbon-carbon double bonds within the aromatic indole ring are found in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1760 | Strong, Sharp |

| Primary Amine | N-H Stretch | 3200 - 3400 | Moderate |

| Primary Amine | N-H Bend | 1550 - 1650 | Moderate |

| Indole Ring | Aromatic C-H Stretch | > 3000 | Weak to Moderate |

| Aliphatic Chain | Aliphatic C-H Stretch | < 3000 | Moderate to Strong |

| Indole Ring | C=C Stretch | 1400 - 1600 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, primarily identifying the presence of chromophores. The principal chromophore in this compound is the indole ring system.

Indole and its derivatives typically exhibit two main absorption bands. researchdata.edu.aunih.gov

An intense absorption band (the ¹Lₐ band) is expected around 220 nm.

A second, broader band with fine structure (the ¹Lₙ band) typically appears in the range of 270-290 nm. researchgate.netacs.org For natural indole, this peak is around 270 nm. acs.org

The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the substituents on the indole ring. The aminobutanoic acid side chain is not expected to significantly alter the characteristic UV-Vis spectrum of the indole chromophore.

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment

The presence of a chiral center at the C3 position of the butanoic acid chain means that this compound can exist as two non-superimposable mirror images, or enantiomers: (S)-3-amino-4-(1H-indol-3-yl)butanoic acid and (R)-3-amino-4-(1H-indol-3-yl)butanoic acid. sigmaaldrich.comnih.gov

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing these stereoisomers. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

An enantiomerically pure sample of either the (R) or (S) form will produce a characteristic CD spectrum, often showing distinct positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the indole chromophore. The mirror-image relationship between enantiomers means that the CD spectrum of the (R)-isomer will be an exact inversion of the (S)-isomer's spectrum. nih.govnih.gov This allows for the determination of the sample's enantiomeric purity and, through comparison with standards or theoretical calculations, the assignment of the absolute stereochemistry (R/S configuration). A racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will not produce a CD signal.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of the compound. This experimental data is then compared to the theoretical values calculated from the molecular formula, C₁₂H₁₄N₂O₂.

This comparison serves as a crucial check of sample purity and provides strong evidence to support the proposed molecular formula derived from mass spectrometry.

| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 66.04% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.47% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.84% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.66% |

| Total | - | - | 218.256 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unequivocal proof of the compound's constitution, configuration, and conformation.

If a suitable single crystal of this compound or one of its salts can be grown, X-ray diffraction analysis would yield a detailed structural model. This model would reveal:

Bond Lengths and Angles: Precise measurements for every bond in the molecule.

Absolute Stereochemistry: Unambiguous assignment of the (R) or (S) configuration at the chiral C3 center without reference to other standards.

Conformation: The preferred spatial arrangement of the atoms, including the torsion angles of the side chain relative to the indole ring.

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the carboxylic acid and amine groups of adjacent molecules) and crystal packing in the solid state.

While crystal structures for closely related indole derivatives and amino acids have been reported, a specific structure for the parent compound this compound is not widely available in the surveyed literature. mdpi.comresearchgate.net Obtaining such a structure would be a valuable contribution to the complete characterization of this molecule.

Theoretical and Computational Chemistry Studies of 3 Amino 4 1h Indol 3 Yl Butanoic Acid

Molecular Geometry Optimization and Conformation Analysis using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods are essential for determining the most stable three-dimensional structure of 3-amino-4-(1H-indol-3-yl)butanoic acid. Density Functional Theory (DFT) is a widely used approach for this purpose, balancing computational cost and accuracy.

Molecular Geometry Optimization: The process begins by constructing an initial 3D model of the molecule. This structure is then optimized using a DFT method, such as B3LYP, paired with a basis set like 6-31G(d). This calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy, known as the ground state geometry. For related heterocyclic compounds, DFT has been successfully used to explore geometrical parameters and thermodynamic properties. researchgate.net

Conformational Analysis: Due to the flexible butyric acid side chain, this compound can exist in multiple conformations. A conformational search is performed by systematically rotating the single bonds in the side chain. Each resulting conformer is then subjected to geometry optimization. The relative energies of these optimized conformers are compared to identify the most stable, low-energy forms of the molecule. Studies on the related indole-3-acetic acid have utilized these methods to analyze the stability of different conformers, revealing how intramolecular interactions, such as hydrogen bonds, influence the molecular shape. nih.gov The final optimized geometry provides crucial information about the molecule's spatial arrangement, which is fundamental for understanding its interactions with biological systems.

| Method | Basis Set | Application | Typical Output |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d), 6-311++G(d,p) | Geometry Optimization, Conformation Analysis, Electronic Properties | Optimized coordinates, molecular energies, vibrational frequencies |

| Time-Dependent DFT (TD-DFT) | 6-31G(d), 6-311++G(d,p) | Prediction of UV-Vis Spectra | Excitation energies, oscillator strengths, absorption wavelengths (λmax) |

| Gauge-Independent Atomic Orbital (GIAO) | Varies | Prediction of NMR Chemical Shifts | Isotropic shielding values, chemical shifts (δ) |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The electronic structure of this compound governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor (electrophilicity). In studies of similar indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is distributed more broadly across the molecule. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for predicting how the molecule will behave in a chemical reaction.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of this compound, which can then be used to validate and interpret experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide predicted chemical shifts that can be compared with experimental spectra to confirm the molecular structure. For the related indole-3-butyric acid, characteristic ¹H NMR signals include those for the aromatic protons of the indole ring (approx. 7.0-7.6 ppm) and the aliphatic protons of the butanoic acid chain (approx. 1.9-2.8 ppm). nih.gov Similar patterns would be expected for this compound, with additional signals corresponding to the amino group and the adjacent methine proton.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be predicted through DFT calculations. These frequencies correspond to the stretching and bending of specific bonds and functional groups. For this compound, key predicted vibrations would include the N-H stretching of the indole and amino groups, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and various C-H and C=C stretches of the aromatic indole ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net For indole-containing compounds, the spectra are typically characterized by strong π-π* transitions. The related indole-3-acetic acid, for example, shows absorption maxima around 219 nm and 280 nm in ethanol. researchgate.net Similar absorption bands would be anticipated for this compound, corresponding to electronic transitions within the indole chromophore.

| Spectroscopy | Functional Group | Expected Characteristic Signal/Peak | Reference Compound |

|---|---|---|---|

| IR | Indole N-H Stretch | ~3400 cm⁻¹ | Indole-3-acetic acid researchgate.net |

| Carboxylic Acid C=O Stretch | ~1700 cm⁻¹ | Indole-3-acetic acid researchgate.net | |

| Amine N-H Bend/Stretch | Variable, ~1600 cm⁻¹, ~3300-3500 cm⁻¹ | General primary amines | |

| UV-Vis | Indole Ring (π-π) | ~220 nm | Indole-3-acetic acid researchgate.net |

| Indole Ring (π-π) | ~280 nm | Indole-3-acetic acid researchgate.net | |

| ¹H NMR | Indole Aromatic Protons | 7.0 - 7.6 ppm | Indole-3-butyric acid nih.gov |

| Butanoic Acid Chain Protons | 1.9 - 3.7 ppm | Indole-3-butyric acid, 3-Aminobutyric acid nih.govchemicalbook.com |

Molecular Docking and Ligand-Protein Interaction Modeling for Postulated Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the potential biological activity of this compound by modeling its interactions at a molecular level.

The docking process involves placing the 3D structure of the ligand into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity. Successful docking studies on other indole derivatives have identified key interactions that contribute to binding. For example, docking of indole amide analogues into histone deacetylase 1 (HDAC1) revealed hydrogen bonds between the ligand and key amino acid residues like Asp99. nih.gov Similarly, studies on indole derivatives as monoamine oxidase (MAO) inhibitors have shown crucial interactions within the enzyme's active site. niscpr.res.inmdpi.com

For this compound, potential interactions would likely involve:

Hydrogen bonding: The carboxylic acid and amino groups are prime candidates for forming hydrogen bonds with polar residues in a protein's active site.

π-interactions: The electron-rich indole ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or π-cation interactions with positively charged residues (e.g., Lysine, Arginine). mdpi.com

Hydrophobic interactions: The indole ring and parts of the butyric acid chain can form favorable hydrophobic contacts.

By identifying the most probable binding mode and the key intermolecular interactions, molecular docking can help hypothesize the biological targets of this compound and guide the design of more potent analogues.

Chemo-informatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Related Indole Amino Acids and Their Analogs

Chemo-informatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that relate the chemical structures of a series of compounds to their biological activities. These methods are invaluable for drug discovery and lead optimization.

Chemo-informatics: This field employs computational methods to analyze large datasets of chemical compounds. Techniques like self-organizing maps (SOM) can be used to visualize the chemical diversity of a library of indole analogues, clustering structurally similar molecules together. nih.gov This helps in selecting diverse compounds for screening and understanding the explored chemical space.

QSAR: QSAR modeling aims to build a mathematical relationship between the physicochemical properties (descriptors) of a set of molecules and their measured biological activity (e.g., IC₅₀). mdpi.com For a series of indole amino acid analogs, various molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create a predictive model. niscpr.res.in Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to map out the spatial regions where specific properties (e.g., steric bulk, positive electrostatic potential) are favorable or unfavorable for activity. nih.gov

Future Research Directions and Academic Applications of 3 Amino 4 1h Indol 3 Yl Butanoic Acid

Design and Synthesis of Advanced Chemical Probes and Research Tools for Biochemical Investigations

The unique structure of 3-amino-4-(1H-indol-3-yl)butanoic acid makes it an ideal scaffold for the development of sophisticated chemical probes. By incorporating reporter tags such as fluorescent molecules or biotin, derivatives of this compound could be synthesized to trace the interactions and localization of molecules with similar structures within cellular environments. These probes would be invaluable for studying biochemical pathways where indole-containing compounds or β-amino acids play a role. The synthesis of such tools would likely involve protecting group strategies to selectively modify the amino or carboxylic acid functionalities, followed by coupling to the desired reporter group.

Exploration in Enzyme Mechanism Elucidation and Modulation Strategies

Given its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) and other GABA receptor ligands, this compound is a prime candidate for investigating the mechanisms of GABA receptors and other related enzymes. Research could focus on synthesizing both enantiomers of the compound to probe the stereochemical requirements of ligand binding sites on GABAA and GABAB receptors. guidetopharmacology.orgguidetopharmacology.org Such studies would provide insights into the topology of the receptor binding pockets and could lead to the development of selective modulators. The indole (B1671886) group offers additional possibilities for interaction within the binding site, potentially leading to novel modes of action compared to existing ligands.

| Receptor Target | Potential Interaction | Research Focus |

| GABAA Receptors | Allosteric Modulation | Investigating the influence on chloride ion channel gating. |

| GABAB Receptors | Agonist/Antagonist Activity | Elucidating the role in G-protein coupled signaling cascades. |

| Tryptophan-metabolizing Enzymes | Substrate/Inhibitor | Studying pathways involved in indole metabolism. mdpi.com |

Contribution to Fundamental Understanding of Neurobiological Pathways and Signaling

The indole nucleus is a core component of the neurotransmitter serotonin (B10506) and other neuroactive molecules derived from tryptophan metabolism. nih.govmdpi.com this compound could serve as a valuable tool to explore the neurobiological pathways influenced by tryptophan metabolites. By studying its effects on neuronal cultures or in animal models, researchers could uncover new aspects of neuro-signaling and the physiological roles of endogenous indole-containing compounds. Its ability to potentially interact with GABAergic systems further positions it as a compound of interest for studying the interplay between different neurotransmitter systems.

Development of Novel Synthetic Routes and Methodologies for Beta-Amino Acid Synthesis

The synthesis of enantiomerically pure β-amino acids remains a significant challenge in organic chemistry. Developing novel and efficient synthetic routes to this compound would contribute valuable methodologies to this field. Potential strategies could include asymmetric hydrogenation of a corresponding unsaturated precursor or the use of chiral auxiliaries to control stereochemistry. acs.orgresearchgate.net Furthermore, enzymatic synthesis approaches, utilizing engineered enzymes like transaminases or ammonia (B1221849) lyases, could offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal catalysts. | High enantioselectivity and catalytic efficiency. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule. | Predictable stereochemical outcome. |

| Enzymatic Resolution | Selective reaction of one enantiomer. | High specificity and mild reaction conditions. |

| Biocatalytic Synthesis | Use of engineered enzymes. researchgate.net | Green chemistry, high stereoselectivity. researchgate.net |

Potential in Synthetic Biology and Biotechnology through Engineered Biosynthetic Pathways

Synthetic biology offers the exciting prospect of creating microorganisms capable of producing novel chemical compounds. By leveraging and engineering enzymes from tryptophan and β-amino acid biosynthetic pathways, it may be possible to design a de novo biosynthesis route for this compound in a microbial host like E. coli. nih.govrsc.org This could involve combining enzymes such as tryptophan synthase variants with aminomutases that can convert an α-amino acid to a β-amino acid. manchester.ac.ukcaltech.edu The creation of such an engineered pathway would not only provide a sustainable source of the compound but also serve as a platform for producing a variety of other indole-containing β-amino acids for academic and industrial research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-(1H-indol-3-yl)butanoic acid, and how can purity be maximized during synthesis?

- Methodological Answer : The compound is typically synthesized via Boc-protected intermediates followed by deprotection. For example, Boc-β-homotryptophan derivatives are coupled using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to ensure efficient amide bond formation . Post-synthesis, reverse-phase HPLC with C18 columns and mobile phases (e.g., water/acetonitrile with 0.1% TFA) is recommended for purification. Purity (>98%) can be confirmed using LC-MS and ¹H/¹³C NMR, with attention to enantiomeric excess (≥99%) via chiral chromatography .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to verify indole proton signals (δ ~10.8 ppm for NH) and α/β-carbon shifts.

- LC-MS : Electrospray ionization (ESI) in positive mode to confirm molecular weight (218.25 g/mol for free base) and detect impurities.

- Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA and mobile phases containing hexane/isopropanol .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Lyophilized forms are preferred for long-term stability. Avoid repeated freeze-thaw cycles, as the indole moiety is prone to oxidation .

Advanced Research Questions

Q. What strategies are recommended for investigating this compound’s pharmacological targets, given its structural similarity to neuroactive indole derivatives?

- Methodological Answer :

- Target Prediction : Use in silico tools (e.g., SwissTargetPrediction) leveraging its indole and β-amino acid motifs, which are common in serotonin receptor ligands.

- In Vitro Assays : Screen against GPCR panels (e.g., 5-HT receptors) using calcium flux or cAMP assays. Include positive controls like 5-HT₁A agonists (e.g., buspirone) .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and cytochrome P450 inhibition assays .

Q. How can stereochemical purity impact biological activity, and what methods validate enantiomeric excess?

- Methodological Answer : The (S)-enantiomer (L-β-homotryptophan derivative) is biologically active in neurotransmitter pathways. Enantiomeric excess (≥99%) is validated via:

- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵ = +13.5° to +17.5° for Boc-protected forms).

- Chiral Derivatization : Use Marfey’s reagent (FDAA) to separate diastereomers by HPLC .

Q. How should researchers resolve contradictions in activity data across different cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Ensure assays span 1 nM–100 µM to capture full efficacy/toxicity profiles.

- Cell Line Validation : Use primary neurons (for neuroactivity) and HEK293T (for receptor overexpression) to isolate target-specific effects.

- Batch Consistency : Cross-validate compound purity and stereochemistry between batches via LC-MS and NMR .

Q. What experimental designs are suitable for probing its neuropharmacological potential?

- Methodological Answer :

- In Vivo Models : Zebrafish larvae for high-throughput neuroactivity screening (e.g., locomotor assays).

- Ex Vivo Brain Slices : Electrophysiology (patch-clamp) to assess synaptic transmission modulation.

- Microdialysis : Measure extracellular serotonin/dopamine levels in rodent prefrontal cortex .

Q. How can computational methods guide the optimization of this compound’s bioavailability?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., indole C3 modifications) with logP and solubility.

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using PAMPA-BBB models.

- ADMET Prediction : Tools like ADMETlab 2.0 to predict CYP450 interactions and plasma protein binding .

Key Considerations for Researchers

- Stereochemistry : Always confirm enantiopurity before biological assays to avoid misleading results.

- Batch Variability : Use orthogonal analytical methods (NMR, LC-MS) to ensure consistency.

- Target Selectivity : Screen against off-target receptors (e.g., adrenergic, dopaminergic) to rule out nonspecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.